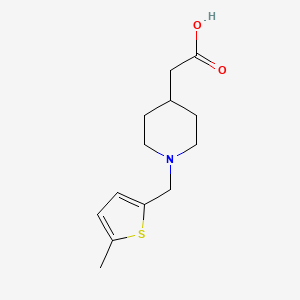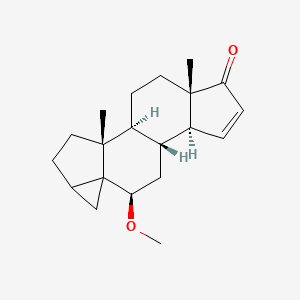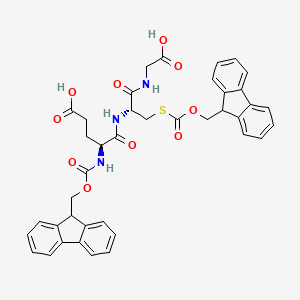
Fmoc-Glu(Cys(Fmoc)-Gly-OH)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Glu(Cys(Fmoc)-Gly-OH)-OH: is a compound that belongs to the family of Fmoc-protected amino acids and peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used as a protecting group for the amine functionality in peptide synthesis. This compound is a tripeptide derivative, where the amino acids glutamic acid, cysteine, and glycine are sequentially linked. The Fmoc group is attached to both the glutamic acid and cysteine residues, providing protection during the synthesis process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Glu(Cys(Fmoc)-Gly-OH)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the C-terminal amino acid (glycine) to an insoluble resin. The Fmoc group is then removed using a base such as piperidine, exposing the amine group for coupling with the next amino acid. This cycle of deprotection and coupling is repeated for each amino acid in the sequence. The final product is cleaved from the resin and purified .
Industrial Production Methods: Industrial production of Fmoc-protected peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, improving efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptides .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-Glu(Cys(Fmoc)-Gly-OH)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using bases like piperidine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Oxidation: Oxidation of the cysteine thiol group to form disulfide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimides (e.g., DIC) and coupling additives (e.g., HOBt).
Oxidation: Mild oxidizing agents like iodine or air oxidation.
Major Products:
Deprotection: Free amine groups.
Coupling: Extended peptide chains.
Oxidation: Disulfide-linked peptides.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-Glu(Cys(Fmoc)-Gly-OH)-OH is used in the synthesis of complex peptides and proteins. Its Fmoc protection allows for selective deprotection and coupling, facilitating the construction of intricate peptide sequences .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and peptide-based drug design. The presence of cysteine allows for the formation of disulfide bonds, which are crucial for protein folding and stability .
Medicine: this compound is employed in the development of peptide-based therapeutics. Its ability to form stable peptide bonds and disulfide linkages makes it valuable in designing drugs with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and biosensing .
Mecanismo De Acción
The mechanism of action of Fmoc-Glu(Cys(Fmoc)-Gly-OH)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The cysteine residue can form disulfide bonds, which are essential for the structural integrity and biological activity of peptides and proteins .
Comparación Con Compuestos Similares
Fmoc-Glu-OtBu: Another Fmoc-protected glutamic acid derivative used in peptide synthesis.
Fmoc-Cys(Trt)-OH: A cysteine derivative with a trityl protecting group instead of Fmoc.
Fmoc-Gly-OH: A simpler Fmoc-protected glycine used in peptide synthesis.
Uniqueness: Fmoc-Glu(Cys(Fmoc)-Gly-OH)-OH is unique due to its combination of three amino acids with dual Fmoc protection. This allows for selective deprotection and coupling, making it a versatile building block in the synthesis of complex peptides and proteins .
Propiedades
Fórmula molecular |
C40H37N3O10S |
|---|---|
Peso molecular |
751.8 g/mol |
Nombre IUPAC |
(4S)-5-[[(2R)-1-(carboxymethylamino)-3-(9H-fluoren-9-ylmethoxycarbonylsulfanyl)-1-oxopropan-2-yl]amino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C40H37N3O10S/c44-35(45)18-17-33(43-39(50)52-20-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)38(49)42-34(37(48)41-19-36(46)47)22-54-40(51)53-21-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,31-34H,17-22H2,(H,41,48)(H,42,49)(H,43,50)(H,44,45)(H,46,47)/t33-,34-/m0/s1 |
Clave InChI |
RASUYODSPFXBSK-HEVIKAOCSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)NCC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)NC(CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(8S,9R,10S,11S,13S,14S)-9-bromo-11-formyloxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13438177.png)
![(3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438180.png)
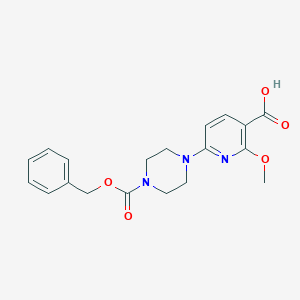
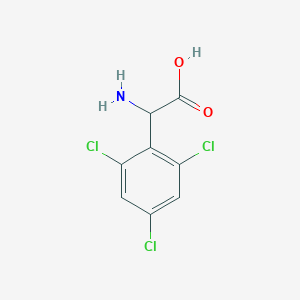
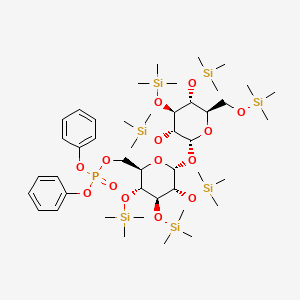
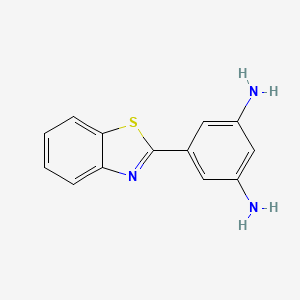
![Disodium;hydron;2',4',5',7'-tetrabromo-3',6'-dioxido-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B13438192.png)

![[5-[(Z)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-3-nitrophenyl] hydrogen sulfate](/img/structure/B13438209.png)
![2-Thiophenecarboxamide, 5-chloro-N-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B13438221.png)
